molecular formula C15H23N5O3S B262687 N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine

N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine

Numéro de catalogue B262687
Poids moléculaire: 353.4 g/mol
Clé InChI: CKPGBETZOYAYSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Mécanisme D'action

N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent antitumor activity against a variety of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. The compound has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has been shown to reduce the levels of inflammatory cytokines and autoantibodies, and to suppress the activation of immune cells such as B-cells and T-cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine as a research tool include its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, the limitations of this compound include its relatively short half-life and poor solubility, which may limit its efficacy in vivo.

Orientations Futures

There are several potential future directions for the development of N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine and related compounds. These include the optimization of the pharmacokinetic properties of the compound to improve its efficacy in vivo, the evaluation of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases, and the identification of biomarkers that can predict response to treatment with this compound. Additionally, further studies are needed to investigate the potential role of this compound in other diseases, such as infectious diseases and neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine involves several steps, including the reaction of 2,4,5-trimethoxybenzyl chloride with sodium azide to form the corresponding azide intermediate. The azide is then reduced with hydrogen gas in the presence of palladium on carbon to give the amine intermediate. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol and propyl bromide to yield the final product, this compound.

Applications De Recherche Scientifique

N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, the compound has demonstrated potent inhibition of various kinases that are involved in cell growth and survival pathways. This compound has also been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

Formule moléculaire

C15H23N5O3S

Poids moléculaire

353.4 g/mol

Nom IUPAC

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C15H23N5O3S/c1-20-15(17-18-19-20)24-7-5-6-16-10-11-8-13(22-3)14(23-4)9-12(11)21-2/h8-9,16H,5-7,10H2,1-4H3

Clé InChI

CKPGBETZOYAYSR-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC

SMILES canonique

CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.